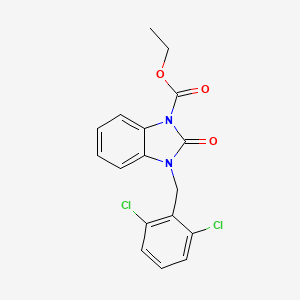

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid” is a chemical compound. It is related to other compounds such as 2-[(5-Chloro-7-iodo-8-quinolinyl)oxy]ethanol and 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate . The exact properties of this compound may vary depending on its specific structure .

Scientific Research Applications

Structural and Vibrational Analysis

- A study by Romano et al. (2012) focused on the synthesis and structural and vibrational analysis of (5,7-dichloro-quinolin-8-yloxy) acetic acid. This research characterized the compound using infrared and Raman spectroscopies and nuclear magnetic resonance (NMR) spectroscopy. The analysis also involved density functional theory (DFT) to study its structure and vibrational properties, providing insights into the electronic delocalization and topological properties of the electronic charge density of the compound (Romano et al., 2012).

Spectroscopic Characterization and Potential Biological Properties

- Another study by the same group in 2013 analyzed (5-chloro-quinolin-8-yloxy) acetic acid through spectroscopic techniques and DFT. This research highlighted the compound's structural stability in various conformations and its electronic delocalization, which could be relevant for potential biological applications (Romano et al., 2013).

Application in Homogeneous Liquid-Liquid Extraction

- Farajzadeh et al. (2009) discussed the use of a related compound, 8-Hydroxy quinoline, in the preconcentration of Cu(2+) ions. This study is significant for understanding how derivatives of (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid might be applied in chemical extraction processes (Farajzadeh et al., 2009).

Anti-Corrosion Performance

- Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives for mild steel in acidic medium. This study provides insights into the potential application of (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid derivatives in corrosion inhibition (Douche et al., 2020).

Antimicrobial Activity

- Ahmed et al. (2006) synthesized and evaluated the antimicrobial activity of compounds related to (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid. This study highlights the potential of such compounds in inhibiting bacterial and fungal growth (Ahmed et al., 2006).

properties

IUPAC Name |

2-(5-chloro-7-iodoquinolin-8-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClINO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWXKFEMAQBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)I)OCC(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)